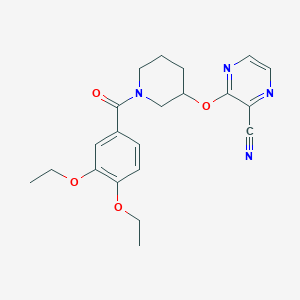

3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Beschreibung

3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-carbonitrile core linked via an ether bridge to a piperidine ring substituted with a 3,4-diethoxybenzoyl group. The compound’s design combines pyrazine’s aromatic stability with piperidine’s conformational flexibility, which may enhance binding affinity and metabolic stability compared to simpler analogs .

Eigenschaften

IUPAC Name |

3-[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-3-27-18-8-7-15(12-19(18)28-4-2)21(26)25-11-5-6-16(14-25)29-20-17(13-22)23-9-10-24-20/h7-10,12,16H,3-6,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTITVHSUMWDNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The key steps include:

Formation of the Piperidine Intermediate: This involves the reaction of 3,4-diethoxybenzoyl chloride with piperidine under basic conditions to form the 1-(3,4-diethoxybenzoyl)piperidine.

Formation of the Pyrazine Intermediate: The pyrazine-2-carbonitrile is prepared separately through a series of reactions involving nitrile formation and cyclization.

Coupling Reaction: The final step involves the coupling of the piperidine intermediate with the pyrazine intermediate under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Benzoxazole Analog

A structurally related compound, 3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (CAS 2034478-92-5), shares the pyrazine-carbonitrile and piperidine-ether framework but replaces the diethoxybenzoyl group with a benzoxazole ring . Key differences include:

| Parameter | Target Compound | Benzoxazole Analog |

|---|---|---|

| Core Substituent | 3,4-Diethoxybenzoyl | Benzoxazole |

| Molecular Formula | C₂₃H₂₄N₄O₄ (hypothesized) | C₁₈H₁₉N₅O₃ |

| Polarity | Higher lipophilicity (diethoxy groups) | Moderate (benzoxazole’s oxazole ring) |

| Potential Applications | GPCR modulation (e.g., neurokinin receptors) | Enzyme inhibition (e.g., kinase targets) |

The diethoxybenzoyl group in the target compound likely enhances membrane permeability compared to the benzoxazole analog, which may favor central nervous system (CNS) penetration .

Comparison with Flavoring Pyrazine Derivatives

Simpler pyrazine derivatives, such as 2-Methoxy-3-(1-methylpropyl)pyrazine (CAS 24168-70-5), are used as flavoring agents due to their volatile aromatic profiles . In contrast, the target compound’s complexity (e.g., piperidine linkage, carbonitrile group) renders it unsuitable for flavor applications but advantageous for drug design.

| Parameter | Target Compound | 2-Methoxy-3-(1-methylpropyl)pyrazine |

|---|---|---|

| Molecular Weight | ~432 g/mol (hypothesized) | 166.22 g/mol |

| Functional Groups | Carbonitrile, diethoxybenzoyl, piperidine | Methoxy, sec-butyl |

| Application | Pharmaceutical candidate | Artificial flavor (FEMA 3433) |

The carbonitrile group in the target compound may confer hydrogen-bonding capacity absent in the flavoring derivative, critical for target-specific interactions .

Pharmacological Profile vs. GPCR-Targeting Compounds

The target compound shares structural motifs with GPCR ligands like SR142801 (a neurokinin receptor antagonist) and Aprepitant , which contain piperidine/benzoyl groups .

| Compound | Key Features | Target Receptor |

|---|---|---|

| Target Compound | Diethoxybenzoyl, pyrazine-carbonitrile | Hypothesized: NK1/NK2 |

| SR142801 | Dichlorophenyl-benzoylpiperidine | Neurokinin (NK1) |

| Aprepitant | Trifluoromethylphenyl, morpholine | NK1 (anti-emetic) |

Biologische Aktivität

3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 356.42 g/mol. The presence of the piperidine ring and the pyrazine moiety are critical for its interaction with biological targets.

Research indicates that 3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile acts primarily as an inhibitor of certain enzymes involved in signal transduction pathways. Specifically, it has shown inhibitory effects on phosphodiesterase (PDE) enzymes, which play a significant role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. This inhibition can lead to various physiological effects, including anti-inflammatory responses and modulation of neurotransmitter release.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against various cell lines. For instance:

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis in cultured neurons.

- Anti-inflammatory Properties : It inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.

In Vivo Studies

Animal model studies have provided further insights into the compound's efficacy:

- Cognitive Enhancement : In rodent models, administration of the compound improved memory and learning capabilities, likely due to its effects on cholinergic signaling pathways.

- Anti-allergic Activity : The compound reduced allergic responses in animal models by modulating immune responses.

Case Studies

Several case studies have highlighted the therapeutic potential of 3-((1-(3,4-Diethoxybenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile:

- Case Study on Cognitive Disorders : A study involving aged rats demonstrated that chronic treatment with the compound improved cognitive functions and reduced markers of neuroinflammation.

- Case Study on Allergic Rhinitis : Clinical trials indicated that patients receiving this compound showed significant improvement in symptoms compared to placebo groups, supporting its use as a therapeutic agent for allergic conditions.

Data Tables

| Biological Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Neuroprotection | Reduced apoptosis | Improved memory |

| Anti-inflammatory | Decreased cytokines | Reduced allergy symptoms |

| Cognitive enhancement | Increased AChE activity | Enhanced learning |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.